REACTION_SMILES
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[C:19]([CH3:20])([CH3:21])([CH3:22])[c:23]1[c:24]([S:32][S:33]([c:34]2[cH:35][cH:36][c:37]([CH3:38])[cH:39][cH:40]2)(=[O:41])=[O:42])[cH:25][c:26]([CH3:31])[c:27]([CH2:29][OH:30])[cH:28]1.[C:43](=[O:44])([O-:45])[O-:46].[K+:47].[K+:48].[O:49]=[CH:50][N:51]([CH3:52])[CH3:53].[OH:1][C:2]1=[CH:3][C:4](=[O:18])[O:5][C:6]([CH2:8][CH2:9][c:10]2[cH:11][s:12][cH:13][cH:14]2)([CH:15]([CH3:16])[CH3:17])[CH2:7]1>>[OH:1][C:2]1=[C:3]([S:32][c:24]2[c:23]([C:19]([CH3:20])([CH3:21])[CH3:22])[cH:28][c:27]([CH2:29][OH:30])[c:26]([CH3:31])[cH:25]2)[C:4](=[O:18])[O:5][C:6]([CH2:8][CH2:9][c:10]2[cH:11][s:12][cH:13][cH:14]2)([CH:15]([CH3:16])[CH3:17])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Sc2cc(C)c(CO)cc2C(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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CC(C)C1(CCc2ccsc2)CC(O)=CC(=O)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C1(CCc2ccsc2)CC(O)=CC(=O)O1
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Name
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Type
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product
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Smiles
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Cc1cc(SC2=C(O)CC(CCc3ccsc3)(C(C)C)OC2=O)c(C(C)(C)C)cc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |